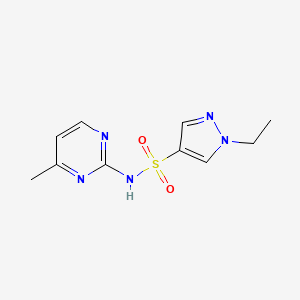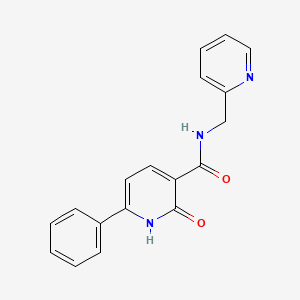
1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It belongs to a class of drugs known as angiotensin II type 2 (AT2) receptor antagonists. EMA401 has shown promising results in preclinical trials and has the potential to be a new treatment option for patients suffering from chronic pain.
作用機序
1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide works by blocking the AT2 receptor, which is involved in the regulation of pain. The AT2 receptor is expressed in the peripheral nervous system and is upregulated in response to injury or inflammation. Activation of the AT2 receptor promotes pain signaling, while blocking the receptor reduces pain signaling. This compound has been shown to block the AT2 receptor and reduce pain signaling in animal models of chronic pain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce pain signaling in animal models of chronic pain, as well as reduce inflammation and nerve damage. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical trials.
実験室実験の利点と制限
1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to be effective in animal models of chronic pain, making it a promising candidate for clinical trials. However, one limitation of this compound is that it has not yet been tested in human clinical trials, so its efficacy and safety in humans are not yet known.
将来の方向性
There are several future directions for the development of 1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide. One direction is to conduct human clinical trials to test the efficacy and safety of the drug in patients suffering from chronic pain. Another direction is to explore the potential of this compound in combination with other pain medications, such as opioids or nonsteroidal anti-inflammatory drugs. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of 1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide involves several steps. The starting material is 4-methyl-2-pyrimidinylamine, which is reacted with ethyl chloroacetate to form 1-ethyl-4-methyl-2-pyrimidinylamine. This intermediate is then reacted with 4-chlorosulfonylphenylhydrazine to form 1-ethyl-N-(4-chlorosulfonylphenyl)-4-methyl-2-pyrimidinylamine. The final step involves the reaction of this intermediate with sodium azide to form this compound.
科学的研究の応用
1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide has been studied extensively in preclinical trials and has shown promising results in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound works by blocking the AT2 receptor, which is involved in the regulation of pain. By blocking this receptor, this compound reduces pain signaling and provides relief to patients suffering from chronic pain.
特性
IUPAC Name |
1-ethyl-N-(4-methylpyrimidin-2-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-3-15-7-9(6-12-15)18(16,17)14-10-11-5-4-8(2)13-10/h4-7H,3H2,1-2H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZIKLLYVKVDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-isopropyl-2-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5306819.png)
![N-[1-[(allylamino)carbonyl]-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5306825.png)
![N-(1-cyclohex-1-en-1-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5306846.png)
![N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5306861.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5306883.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5306891.png)

![2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5306902.png)
![ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate](/img/structure/B5306908.png)
![N-ethyl-N-methyl-1-oxo-1-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propan-2-amine](/img/structure/B5306911.png)
![N-(2-ethylphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5306919.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306927.png)